8-(6-Methoxypyridin-3-yl)-3,4-dihydro-2H-1-benzoxepin-5-one
Description
8-(6-Methoxypyridin-3-yl)-3,4-dihydro-2H-1-benzoxepin-5-one is a benzoxepinone derivative featuring a seven-membered benzoxepin ring fused with a ketone group at position 3. The compound is substituted at position 8 with a 6-methoxypyridin-3-yl group, which introduces a heteroaromatic system with a methoxy electron-donating substituent.
Properties
IUPAC Name |
8-(6-methoxypyridin-3-yl)-3,4-dihydro-2H-1-benzoxepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-19-16-7-5-12(10-17-16)11-4-6-13-14(18)3-2-8-20-15(13)9-11/h4-7,9-10H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWXFJITGVRJJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC3=C(C=C2)C(=O)CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(6-Methoxypyridin-3-yl)-3,4-dihydro-2H-1-benzoxepin-5-one typically involves multi-step organic reactions. One common method involves the Claisen-Schmidt condensation reaction, where 7-methoxy-3,4-dihydronaphthalen-1(2H)-one is reacted with 6-methoxy-3-pyridinecarbaldehyde in the presence of a base such as sodium hydroxide in methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Substituent Effects on Bioactivity
Modifications at the 8-position of the benzoxepin core significantly influence interactions with biological targets (e.g., PI3Kα). Analogous studies on imidazo[1,2-a]pyridines highlight:
-
Fluorophenyl groups at the 8-position enhance inhibitory activity against PI3Kα.
-
Pyridinesulfonamide substituents improve binding via H-bond interactions with Lys802 in PI3Kα’s affinity pocket .
Amidation and Coupling
-
Amidation : Carboxylic acid intermediates (e.g., 13a-c ) react with amines (HBTU coupling reagent, DMF solvent) to form amide derivatives (e.g., 14a-h ) .
-
Suzuki-Miyaura Cross-Coupling : Brominated intermediates (e.g., 12a-c ) undergo coupling with boronic acids/esters (e.g., 9a-c ) to introduce aryl/heteroaryl groups at the 8-position .
Electrophilic Aromatic Substitution
-
Bromination : N-Bromosuccinimide (NBS) in DMF facilitates bromination at the 3-position of pyridine derivatives, forming intermediates like 11a-b .
Cyclization
-
Ethyl 3-bromopyruvate reacts with brominated pyridines to form imidazo[1,2-a]pyridine cores (e.g., 12a-c ) .
Comparative Activity Data
While direct data for 8-(6-Methoxypyridin-3-yl)-3,4-dihydro-2H-1-benzoxepin-5-one is limited, related analogs exhibit:
| Compound | Modification | PI3Kα Inhibition (%) | Reference |
|---|---|---|---|
| 15 | Para-fluorophenyl | 14.1% (10 μM) | |
| 16 | Meta-fluorophenyl | 22.3% (10 μM) | |
| 35 | 4-Fluoropyridinesulfonamide | 89.6% (10 μM) |
Key Research Findings
Scientific Research Applications
8-(6-Methoxypyridin-3-yl)-3,4-dihydro-2H-1-benzoxepin-5-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in the development of bioactive compounds with potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 8-(6-Methoxypyridin-3-yl)-3,4-dihydro-2H-1-benzoxepin-5-one involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Core Structure Modifications
- Substituent Position : The position of substituents on the benzoxepin ring (e.g., 6-methoxy at position 8) influences steric and electronic interactions with biological targets.
Key Research Findings
- Kinase Inhibition: Hydroxy-substituted benzoxepinones (e.g., compound 9 in ) showed IC₅₀ values < 1 µM against ErbB1/ErbB2, whereas methoxy analogs were less potent.
- Synthetic Utility: Bromo-substituted benzoxepinones () serve as intermediates for cross-coupling reactions to introduce aryl or heteroaryl groups, highlighting the versatility of the core structure.
- Commercial Availability : Some analogs, such as the 5-fluoropyridinyl derivative (), have been discontinued, possibly due to suboptimal pharmacokinetics or toxicity profiles.
Biological Activity
The compound 8-(6-Methoxypyridin-3-yl)-3,4-dihydro-2H-1-benzoxepin-5-one is a synthetic derivative that has garnered attention for its potential therapeutic applications, particularly in oncology and as a kinase inhibitor. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound exhibits its biological activity primarily through the inhibition of specific kinases involved in cell proliferation and survival pathways. Notably, it has been identified as a potent inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in transcription regulation and is implicated in various cancers.
Key Mechanisms:
- CDK9 Inhibition : The compound binds to the ATP-binding site of CDK9, preventing its interaction with cyclins and thereby inhibiting downstream signaling pathways that promote cell cycle progression and survival in cancer cells .
- Tubulin Polymerization : It has also demonstrated the ability to disrupt tubulin polymerization, which is critical for mitotic spindle formation during cell division .
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, contributing to its potential therapeutic applications beyond oncology .
Biological Activity Data
The biological activity of this compound has been evaluated in various preclinical studies. Below is a summary table of key findings:
Case Study 1: CDK9 Inhibition
In a study assessing the efficacy of this compound against various cancer cell lines, significant inhibition was observed in MCF-7 breast cancer cells. The compound demonstrated an IC50 value of less than 50 nM, indicating high potency against this target. The mechanism involved the disruption of transcriptional regulation mediated by CDK9, leading to apoptosis in treated cells.
Case Study 2: Tubulin Interaction
Another investigation focused on the compound's effects on tubulin polymerization. Results indicated that at concentrations around 100 nM, the compound effectively inhibited microtubule assembly in vitro. This property suggests potential use as a chemotherapeutic agent targeting rapidly dividing cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
